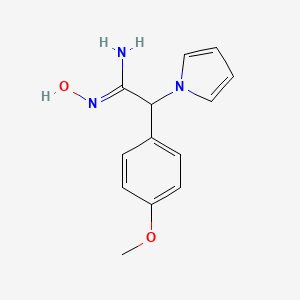![molecular formula C30H40O5 B14873568 (9R,13R,16S,17R)-16-[1-hydroxy-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-8,8,13,17-tetramethyl-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one](/img/structure/B14873568.png)
(9R,13R,16S,17R)-16-[1-hydroxy-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-8,8,13,17-tetramethyl-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Schisanlactone C is a triterpenoid compound isolated from the stems and leaves of Schisandra chinensis (Turcz) Baill., a plant known for its medicinal properties. This compound is part of a larger group of triterpenoids that have been studied for their various biological activities, including anti-inflammatory, hepatoprotective, and anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of schisanlactone C involves several steps, including the isolation of the compound from the plant material. The process typically involves extraction using solvents such as ethanol or methanol, followed by purification using chromatographic techniques . Specific reaction conditions, such as temperature and pH, are carefully controlled to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production of schisanlactone C is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as microbial transformation and plant cell culture techniques, are being explored to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Schisanlactone C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of schisanlactone C include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of schisanlactone C depend on the type of reaction. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of triterpenoids.
Mechanism of Action
The mechanism of action of schisanlactone C involves its interaction with various molecular targets and pathways. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α . Additionally, it exerts its hepatoprotective effects by enhancing the activity of antioxidant enzymes and reducing oxidative stress .
Comparison with Similar Compounds
Schisanlactone C is part of a group of triterpenoids that includes compounds like schisphendilactone A, schisphendilactone B, and kadsuphilactone B . Compared to these compounds, schisanlactone C has shown unique cytotoxic activity against specific cancer cell lines, making it a valuable compound for anticancer research . Additionally, its anti-inflammatory and hepatoprotective properties distinguish it from other triterpenoids .
Similar Compounds
- Schisphendilactone A
- Schisphendilactone B
- Kadsuphilactone B
- Schinalactone D
- Schisanlactone J
Properties
Molecular Formula |
C30H40O5 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(9R,13R,16S,17R)-16-[1-hydroxy-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-8,8,13,17-tetramethyl-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one |
InChI |
InChI=1S/C30H40O5/c1-18-7-11-24(34-26(18)32)30(6,33)23-14-16-28(4)22-10-9-21-19(8-12-25(31)35-27(21,2)3)17-20(22)13-15-29(23,28)5/h7-8,12,17,21,23-24,33H,9-11,13-16H2,1-6H3/t21-,23+,24?,28+,29-,30?/m1/s1 |
InChI Key |
QZQNSZDOEZMGEJ-OPTJYNSWSA-N |
Isomeric SMILES |
CC1=CCC(OC1=O)C(C)([C@H]2CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5C(=C4)C=CC(=O)OC5(C)C)C)C)O |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)(C2CCC3(C2(CCC4=C3CCC5C(=C4)C=CC(=O)OC5(C)C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


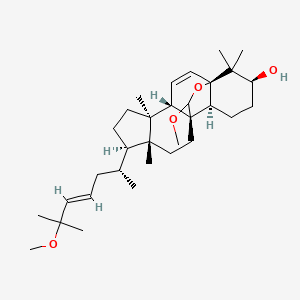
![N-methylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14873498.png)

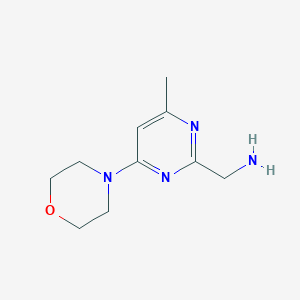
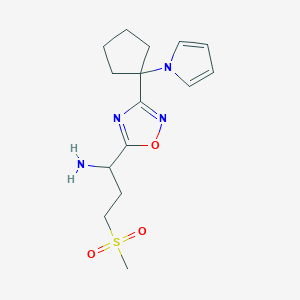
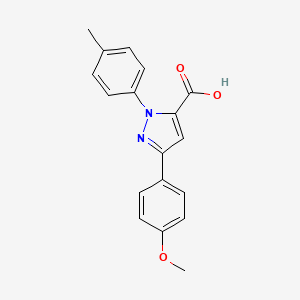
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14873518.png)
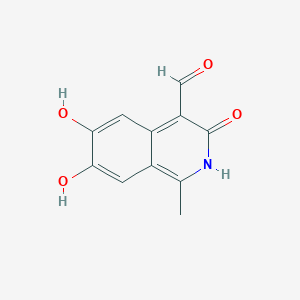
![(2Z)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14873537.png)
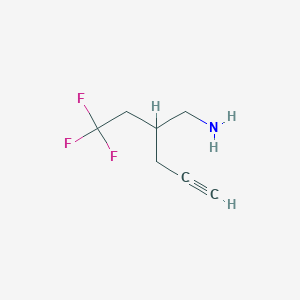
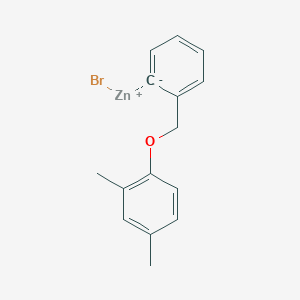
![4-methyl-2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)pentanoic acid](/img/structure/B14873553.png)
